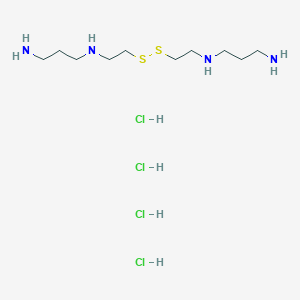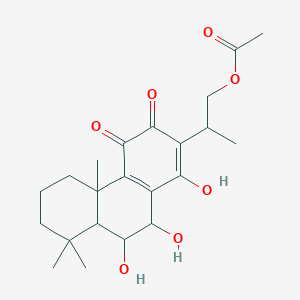
pTH-Related Protein Splice Isoform 3 (140-173) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
pTH-Related Protein Splice Isoform 3 (140-173) (human) is a peptide hormone derived from the parathyroid hormone-related protein. This protein is encoded by the PTHLH gene and can give rise to at least three isoforms of 139, 141, and 173 amino acids through alternative promoter usage and splicing mechanisms . The 140-173 isoform is a specific segment of the larger protein and plays a crucial role in various biological processes, including cell viability, proliferation, and differentiation .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of pTH-Related Protein Splice Isoform 3 (140-173) (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale solid-phase peptide synthesis, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput synthesizers and advanced purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions
pTH-Related Protein Splice Isoform 3 (140-173) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine at neutral pH.
Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the amino acid being substituted.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
pTH-Related Protein Splice Isoform 3 (140-173) (human) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in cell signaling and gene expression regulation.
Medicine: Explored for its potential in treating diseases related to calcium metabolism and bone health.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of pTH-Related Protein Splice Isoform 3 (140-173) (human) involves binding to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate gene expression, cell proliferation, and differentiation. The peptide can also interact with nuclear/nucleolar targeting signals, influencing intracellular processes .
類似化合物との比較
Similar Compounds
Parathyroid Hormone (PTH): Shares structural similarities and functions in calcium homeostasis.
Parathyroid Hormone-Related Protein (PTHrP) Isoforms 1-139 and 1-141: Other isoforms of the same protein with distinct biological activities.
Uniqueness
pTH-Related Protein Splice Isoform 3 (140-173) (human) is unique due to its specific amino acid sequence and the distinct biological functions it performs. Unlike other isoforms, it has unique interactions with cellular receptors and intracellular targets, making it a valuable tool for research and therapeutic applications .
特性
CAS番号 |
139872-85-8 |
|---|---|
分子式 |
C6H2BrF2I |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




